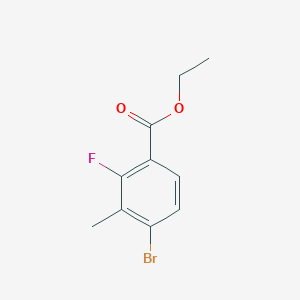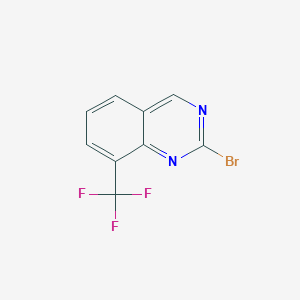
2-Bromo-8-(trifluoromethyl)quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-8-(trifluoromethyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of bromine and trifluoromethyl groups in the quinazoline ring enhances its chemical properties, making it a valuable compound for various applications.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed cross-coupling reaction, where a brominated quinazoline precursor reacts with a trifluoromethylating agent under specific conditions . Another approach involves the direct bromination of 8-(trifluoromethyl)quinazoline using bromine or a brominating reagent .
Industrial Production Methods
Industrial production of 2-Bromo-8-(trifluoromethyl)quinazoline often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can optimize the reaction conditions, making the process more efficient and cost-effective .
化学反应分析
Types of Reactions
2-Bromo-8-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to yield dihydroquinazolines.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl groups, facilitated by transition metal catalysts.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium or nickel catalysts with appropriate ligands.
Major Products
Substitution: Formation of substituted quinazolines.
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolines.
Coupling: Aryl or alkyl quinazolines.
科学研究应用
2-Bromo-8-(trifluoromethyl)quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and materials science.
作用机制
The mechanism of action of 2-Bromo-8-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions . The presence of bromine and trifluoromethyl groups enhances its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
2-Bromoquinazoline: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
8-(Trifluoromethyl)quinazoline: Lacks the bromine atom, affecting its reactivity and applications.
2,8-Dibromoquinazoline: Contains two bromine atoms, leading to distinct reactivity patterns.
Uniqueness
2-Bromo-8-(trifluoromethyl)quinazoline is unique due to the combined presence of bromine and trifluoromethyl groups, which confer enhanced chemical stability, reactivity, and biological activity. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C9H4BrF3N2 |
|---|---|
分子量 |
277.04 g/mol |
IUPAC 名称 |
2-bromo-8-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C9H4BrF3N2/c10-8-14-4-5-2-1-3-6(7(5)15-8)9(11,12)13/h1-4H |
InChI 键 |
DYUINUDNEQHMFK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CN=C(N=C2C(=C1)C(F)(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


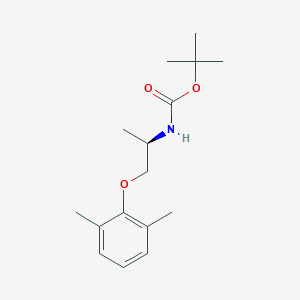
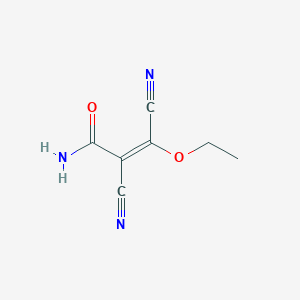

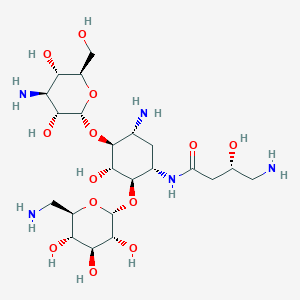
![4-Chloro-2-methylthieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B12971886.png)

![Ethyl 2,3-dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylate](/img/structure/B12971892.png)

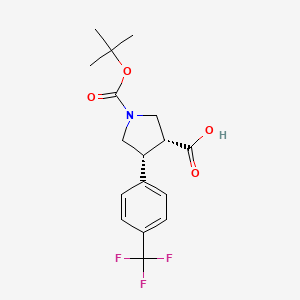
![8-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12971920.png)
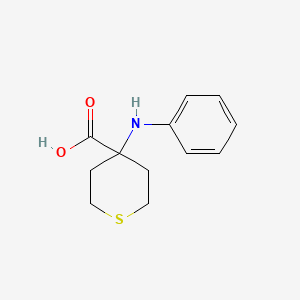
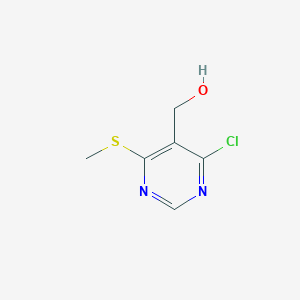
![2,2-Difluoro-7-methyl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-7-carboxylic acid](/img/structure/B12971935.png)
